molecular formula C9H9ClO2 B1334184 3-Methoxy-4-methylbenzoyl chloride CAS No. 87808-44-4

3-Methoxy-4-methylbenzoyl chloride

Cat. No.: B1334184
CAS No.: 87808-44-4
M. Wt: 184.62 g/mol
InChI Key: BQJLTBKKFLTXKO-UHFFFAOYSA-N
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Description

Role of Benzoyl Chlorides as Versatile Synthetic Intermediates

Benzoyl chloride (C₆H₅COCl), the simplest aromatic acyl chloride, serves as a quintessential example of this compound class's utility. wikipedia.org It is a colorless, fuming liquid widely employed as a chemical intermediate in the synthesis of a diverse array of products, including dyes, perfumes, resins, and pharmaceuticals. wikipedia.orgebi.ac.uk Its chemical behavior is characteristic of acyl chlorides; it reacts with alcohols and amines to produce the corresponding benzoyl esters and amides, respectively. wikipedia.orgpearson.com Furthermore, it undergoes Friedel-Crafts acylation with aromatic compounds, yielding benzophenones and related derivatives. wikipedia.org The industrial production of benzoyl peroxide, a crucial initiator in polymer chemistry, also relies on benzoyl chloride as a key precursor. wikipedia.org

Significance of Substituted Benzoyl Chlorides in Pharmaceutical and Agrochemical Research

The introduction of substituents onto the benzene (B151609) ring of benzoyl chloride gives rise to a vast library of derivatives with tailored reactivity and properties. These substituted benzoyl chlorides are valuable intermediates, acting as key structural motifs in the development of new pharmaceutical and agrochemical agents. google.com The nature and position of the substituents—whether electron-donating or electron-withdrawing—can significantly influence the compound's reactivity and selectivity in chemical reactions.

In the pharmaceutical sector, chlorine-containing compounds are prevalent in many FDA-approved drugs, highlighting the importance of chlorinated intermediates. nih.gov A classic example is 4-nitrobenzoyl chloride, which serves as a precursor in the synthesis of the local anesthetic procaine. wikipedia.org Similarly, in agrochemical research, substituted benzoyl chlorides are used to synthesize compounds like benzoylphenylureas, a class of insecticides that interfere with chitin synthesis in insects. acs.org The ability to strategically modify the benzoyl chloride core allows chemists to fine-tune the biological activity and physical properties of the final products. google.com

Overview of Research Trajectories for 3-Methoxy-4-methylbenzoyl chloride

This compound is an aromatic acyl chloride distinguished by the presence of a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position of the benzene ring. This specific substitution pattern imparts distinct chemical properties that are leveraged in targeted synthetic applications.

Properties of this compound
IdentifierValueSource
CAS Number87808-44-4 bldpharm.comaobchem.com
Molecular FormulaC₉H₉ClO₂ bldpharm.comnih.gov
Molecular Weight184.62 g/mol bldpharm.comnih.gov
IUPAC NameThis compound nih.gov

Detailed Research Findings

The primary application of this compound in research is as an acylating agent. It is employed to introduce the 3-methoxy-4-methylbenzoyl moiety into various molecular scaffolds. This process is fundamental for the synthesis of more complex molecules with potential biological activity.

The synthesis of this compound typically involves the chlorination of its parent carboxylic acid, 3-methoxy-4-methylbenzoic acid. prepchem.com A common and efficient method is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in a suitable solvent like toluene (B28343). prepchem.com The reaction proceeds by converting the carboxylic acid into the more reactive acyl chloride, facilitating subsequent chemical transformations.

Research has demonstrated its utility as a precursor for various bioactive compounds. For instance, it can be reacted with nucleophiles like amines to form amides. One such downstream product is N-(2-hydroxyphenyl)-3-methoxy-4-methylbenzamide. lookchem.com Another potential transformation is its conversion to 3-methoxy-4-methylbenzaldehyde, which can serve as a building block in further synthetic pathways. lookchem.com The specific arrangement of the methoxy and methyl groups on the benzoyl chloride ring makes it a valuable intermediate in the targeted synthesis of specialized organic compounds.

Compound Reference Table
Compound NameCAS NumberMolecular Formula
This compound87808-44-4C₉H₉ClO₂
Benzoyl chloride98-88-4C₇H₅ClO
Thionyl chloride7719-09-7SOCl₂
Toluene108-88-3C₇H₈
3-methoxy-4-methylbenzoic acid7151-68-0C₉H₁₀O₃
4-Nitrobenzoyl chloride122-04-3C₇H₄ClNO₃
N-(2-hydroxyphenyl)-3-methoxy-4-methylbenzamideNot AvailableC₁₅H₁₅NO₃
3-methoxy-4-methylbenzaldehyde5438-40-4C₉H₁₀O₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJLTBKKFLTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxy 4 Methylbenzoyl Chloride

Classical Preparation Routes

The synthesis of 3-methoxy-4-methylbenzoyl chloride is conventionally achieved through well-established methods in organic chemistry that transform a carboxylic acid functional group into a more reactive acyl chloride.

The most direct and widely cited method for preparing this compound is the chlorination of 3-methoxy-4-methylbenzoic acid. This process leverages common chlorinating agents to efficiently replace the hydroxyl group of the carboxylic acid with a chlorine atom.

The reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride (SOCl₂) stands as a principal method for synthesizing this compound. prepchem.com This reaction is a standard procedure for forming acyl chlorides due to its efficiency and the convenient nature of its byproducts. prepchem.com In a typical procedure, 3-methoxy-4-methylbenzoic acid is treated with an excess of thionyl chloride, often in the presence of a solvent such as toluene (B28343). prepchem.com The mixture is heated to reflux, facilitating the conversion. The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which escape from the reaction mixture and help drive the synthesis to completion. prepchem.com

Reaction Scheme: C₉H₁₀O₃ (3-Methoxy-4-methylbenzoic acid) + SOCl₂ (Thionyl chloride) → C₉H₉ClO₂ (this compound) + SO₂ (Sulfur dioxide) + HCl (Hydrogen chloride)

A specific example of this synthesis involves the reaction of 10.0 grams of 3-methoxy-4-methylbenzoic acid with 15 ml of thionyl chloride in 10 ml of toluene. prepchem.com

ReactantMolar Mass (g/mol)Amount (grams)Amount (moles)Role
3-Methoxy-4-methylbenzoic acid166.1710.00.06017Starting Material
Thionyl chloride118.97~25.1 (15 ml)~0.21Chlorinating Agent
Toluene92.14~8.7 (10 ml)N/ASolvent

The efficiency of the acyl chlorination is contingent upon carefully controlled reaction conditions. prepchem.com Optimization focuses on maximizing the conversion of the starting material while simplifying the purification of the final product.

Key Parameters for an Efficient Reaction:

Reagent Stoichiometry: Utilizing an excess of thionyl chloride ensures that the 3-methoxy-4-methylbenzoic acid is completely consumed. In a documented preparation, a significant molar excess of thionyl chloride (approximately 3.5 equivalents) was used relative to the carboxylic acid. prepchem.com

Temperature and Duration: The reaction is typically performed at reflux temperature. prepchem.com For the mixture involving toluene, this provides sufficient thermal energy to overcome the activation barrier. A reaction time of two hours at reflux has been shown to be effective for completing the conversion. prepchem.com

Solvent and Purification: The use of a solvent like toluene is beneficial, and upon completion of the reaction, the solvent and excess thionyl chloride are removed by evaporation under reduced pressure. prepchem.com The final product, this compound, can then be purified by distillation, such as bulb-to-bulb distillation at high vacuum (e.g., 60°-70° C at 0.04 mm Hg), to yield a colorless liquid. prepchem.com

ParameterConditionPurpose
TemperatureRefluxTo ensure complete reaction
Duration2 hoursTo allow for full conversion of the starting material prepchem.com
PurificationEvaporation and Bulb-to-bulb distillationTo remove solvents/excess reagents and isolate the pure product prepchem.com

Reactivity and Mechanistic Investigations of 3 Methoxy 4 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The principal mode of reaction for 3-methoxy-4-methylbenzoyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon. This is followed by the departure of the chloride leaving group, resulting in the formation of a new acyl compound.

Amidation reactions involve the formation of an amide bond and are a significant application of this compound in the synthesis of various organic compounds.

The reaction of this compound with ammonia (B1221849) yields the primary amide, 3-methoxy-4-methylbenzamide. This conversion is a fundamental transformation that can be a precursor to other derivatives, such as benzonitriles.

This compound readily reacts with primary and secondary amines to form N-substituted amides. For instance, the acylation of piperazine (B1678402) derivatives with acyl chlorides is a common strategy in medicinal chemistry. In a typical procedure, the piperazine derivative is dissolved in a solvent like dichloromethane, and a base such as triethylamine (B128534) is added, followed by the dropwise addition of the acyl chloride. prepchem.com This method is utilized in the synthesis of various compounds, including kinase inhibitors for cancer treatment. nih.gov

Amine NucleophileProductReaction Conditions
Piperazine1-(3-Methoxy-4-methylbenzoyl)piperazineDichloromethane, Triethylamine
1-Methylpiperazine1-(3-Methoxy-4-methylbenzoyl)-4-methylpiperazineDichloromethane, Triethylamine

The acylation of heterocyclic amines is another important application of this compound. The compound 5-Amino-1,3,4-thiadiazole-2-thiol (B144363), also known as 2-Amino-5-mercapto-1,3,4-thiadiazole, is a versatile building block in the synthesis of various biologically active molecules. sigmaaldrich.comnih.govtcichemicals.com It has been used in the preparation of compounds with anticonvulsant activity. sigmaaldrich.com The reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an acyl chloride would lead to the formation of an N-acylated thiadiazole derivative, a common scaffold in the development of new therapeutic agents.

ReactantProduct
5-Amino-1,3,4-thiadiazole-2-thiolN-(5-thiol-1,3,4-thiadiazol-2-yl)-3-methoxy-4-methylbenzamide

Esterification is a nucleophilic acyl substitution reaction between an acyl chloride and an alcohol, yielding an ester.

This compound reacts with alcohols in the presence of a base to form the corresponding esters. This reaction is a standard method for creating ester linkages. For example, methyl 3-methoxy-4-methylbenzoate is a valuable intermediate for pharmaceutical preparations. google.com The general reaction involves the alcohol acting as a nucleophile, attacking the carbonyl carbon of the acyl chloride, with a base often used to neutralize the HCl byproduct. libretexts.org

Esterification Reactions

Benzoylation of Hydroxylated Scaffolds (e.g., Carbohydrate Derivatives, N1-hydroxylated 5-Fluorouracil)

This compound serves as a reagent for the benzoylation of molecules containing hydroxyl groups, a key reaction in the synthesis of complex organic structures. This process involves the introduction of a 3-methoxy-4-methylbenzoyl group onto a hydroxylated scaffold.

The regioselective acylation of carbohydrates, for instance, is a critical challenge in organic synthesis. mdpi.com Methods involving organoboron compounds have been shown to facilitate the selective acylation of polyols. organic-chemistry.org This approach allows for the differentiation of secondary hydroxyl groups in various carbohydrate derivatives using acylating agents like this compound. organic-chemistry.org The use of a diarylborinic acid-derived catalyst can direct the acylation to specific positions, avoiding the need for toxic organotin reagents and preventing over-acylation. organic-chemistry.org This catalytic method is compatible with a broad range of substrates, including those with significant steric hindrance. organic-chemistry.org

Metal chelation has also been employed to achieve regioselective acylation of carbohydrates. nih.gov By forming metal chelates with di- and poly-hydroxylated carbohydrate derivatives, specific hydroxyl groups can be activated for reaction with acyl chlorides like benzoyl chloride, leading to a preponderance of a single monosubstituted product. nih.gov

While specific examples detailing the reaction of this compound with N1-hydroxylated 5-Fluorouracil are not prevalent in the reviewed literature, the general reactivity of acyl chlorides with hydroxyl groups suggests its potential for such transformations. The synthesis of related compounds often involves the reaction of a substituted benzoyl chloride with a hydroxylated pyrimidine (B1678525) derivative.

Reactions with Sulfur-Containing Nucleophiles

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles, including those containing sulfur.

Formation of Thioesters

Thioesters are valuable intermediates in organic synthesis. A novel and direct synthesis of thioesters involves a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur, facilitated by direct photocatalyzed hydrogen atom transfer. nih.govorganic-chemistry.org This method, which generates a carbonyl thiyl radical, presents an alternative to traditional thiol-based nucleophilic substitution. nih.govorganic-chemistry.org While this specific methodology focuses on aldehydes as the acyl source, the underlying principle of acyl radical formation and subsequent reaction with sulfur species is relevant.

Direct reaction of an acyl chloride like this compound with a thiol in the presence of a base is a standard method for thioester formation. Although not explicitly detailed for this specific acyl chloride in the provided search results, this is a fundamental reaction in organic chemistry.

Synthesis of Isothiocyanate Derivatives from Thiocyanate (B1210189) Salts

The synthesis of isothiocyanates can be achieved through various routes. One common method involves the reaction of primary amines with carbon disulfide. Another approach is the reaction of an acyl chloride with a thiocyanate salt. This reaction proceeds through the formation of an acyl thiocyanate intermediate, which then rearranges to the corresponding acyl isothiocyanate. While direct evidence for the synthesis of 3-methoxy-4-methylbenzoyl isothiocyanate from its corresponding chloride and a thiocyanate salt is not explicitly provided in the search results, the general transformation is a known process in organic chemistry. The reaction of S-methylthiolanium fluorosulphate with thiocyanate ion, for example, yields 4-(methylthio)butyl thiocyanate, highlighting the reactivity of thiocyanate ions in forming C-S bonds. researchgate.net

Advanced Reaction Pathways and Catalysis

Recent advancements in synthetic methodology have expanded the utility of acyl chlorides beyond traditional acylation reactions.

Applications as a Radical Precursor in Visible-Light Photocatalysis

Aroyl chlorides, including presumably this compound, have been identified as effective precursors for acyl radicals under visible-light photocatalysis conditions. rsc.org This method provides a concise, redox-neutral pathway for generating acyl radicals, which can then participate in radical cascade reactions to form new carbon-carbon bonds and construct valuable heterocyclic compounds. rsc.org The process is characterized by its mild reaction conditions and operational simplicity. rsc.org

The generation of acyl radicals from precursors like aroyl chlorides is a key step in these transformations. mdpi.com These radicals can be trapped by various substrates, including alkenes and alkynes, to form a diverse array of carbonyl-containing compounds. nih.govorganic-chemistry.org For instance, the visible-light photocatalytic generation of a methoxycarbonyl radical and its subsequent conjugate addition to electron-deficient olefins has been demonstrated. nih.gov This highlights the potential for this compound to serve as a source of the 3-methoxy-4-methylbenzoyl radical in similar photocatalytic processes. The use of hypervalent bis-catecholato silicon compounds as radical precursors under visible-light photocatalysis further underscores the expanding toolkit for radical generation. nih.gov

Precursor in Pharmaceutical Intermediates and Drug Development

The precise architecture of this compound makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical industry. Its ability to readily react with nucleophiles is harnessed to build the core structures of various pharmaceutical intermediates.

Synthesis of Key Drug Precursors (e.g., 2-Methoxy-4-cyanobenzaldehyde)

A significant application of this compound is its role as a key starting material in the multi-step synthesis of 2-Methoxy-4-cyanobenzaldehyde, a crucial intermediate in drug manufacturing. The synthesis pathway leverages the reactivity of the acyl chloride to build a more complex molecular framework.

The process begins with the conversion of 3-Methoxy-4-methylbenzoic acid into this compound. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride under heated conditions. The resulting acyl chloride is then reacted with ammonia water to form 3-Methoxy-4-methylbenzamide. Subsequent steps involve dehydration of the amide to a nitrile, followed by bromination and hydrolysis to yield the final product, 2-Methoxy-4-cyanobenzaldehyde. This synthetic route is noted for its mild reaction conditions and suitability for industrial-scale production.

Table 1: Synthetic Pathway to 2-Methoxy-4-cyanobenzaldehyde

Step Starting Material Reagent(s) Intermediate/Product
1 3-Methoxy-4-methylbenzoic acid Thionyl chloride This compound
2 This compound Ammonia water 3-Methoxy-4-methylbenzamide
3 3-Methoxy-4-methylbenzamide Dehydrating agent 3-Methoxy-4-methylbenzonitrile (B1590838)
4 3-Methoxy-4-methylbenzonitrile N-Bromosuccinimide (NBS) 3-Methoxy-4-dibromomethylbenzonitrile

Preparation of Methoxybenzamide Derivatives with Biological Interest

The general reactivity of benzoyl chlorides makes them ideal for the synthesis of a wide range of N-substituted benzamides, many of which exhibit significant biological activity. Methoxybenzamide derivatives, in particular, are explored for various therapeutic applications, including as anti-cancer and antimicrobial agents. nih.govresearchgate.net

The synthesis typically involves the condensation of a methoxybenzoyl chloride, such as this compound, with a primary or secondary amine. This straightforward acylation reaction forms a stable amide bond and is a common strategy for generating libraries of compounds for biological screening. For example, various N-phenylbenzamide and N-benzoyl-2-hydroxybenzamide derivatives have been synthesized and evaluated for activities against hepatitis B virus and parasites like P. falciparum, respectively. nih.gov While these examples may use different isomers of methoxybenzoyl chloride, the underlying synthetic principle demonstrates the utility of this compound in creating novel, biologically active methoxybenzamide structures. nih.gov

Role in Advanced Materials Science

Beyond pharmaceuticals, the reactivity of this compound is applicable in the field of materials science, particularly in the surface modification of components for organic electronics.

Chemical Modification of Indium Tin Oxide (ITO) for Organic Light-Emitting Diodes (OLEDs)

Indium Tin Oxide (ITO) is a transparent conducting oxide widely used as an anode in Organic Light-Emitting Diodes (OLEDs). The efficiency of hole injection from the ITO anode into the organic layer is a critical factor determining device performance. researchgate.netprinceton.edu Bare ITO often has an insufficient work function, leading to a high hole injection barrier and increased drive voltages. researchgate.net

Utilization in Catalysis and Ligand Design

In the realm of organometallic chemistry and catalysis, acyl chlorides are fundamental reagents for the synthesis of specialized ligands that can control the activity and selectivity of metal catalysts.

Synthesis of Acylphosphine Ligands for Rhodium-Catalyzed Reactions

Acylphosphines are a class of organophosphorus compounds that can serve as ligands in transition metal catalysis. Their synthesis often involves the reaction of an acyl chloride with a nucleophilic phosphorus source. nih.gov Specifically, acyl(chloro)phosphines can be generated through the reaction of a phosphinidene precursor with an acyl chloride, such as a substituted benzoyl chloride. nih.govnsf.govrsc.orgnih.gov

These acyl(chloro)phosphine intermediates can be further functionalized. For instance, they can be reduced to an acylphosphide anion, which can then react with another acyl chloride to produce dissymmetric bis(acyl)phosphines. nih.govnih.gov Acylphosphine ligands are valuable in various catalytic processes. While the broader class of phosphine ligands is extensively used in rhodium-catalyzed reactions like hydroformylation and hydrogenation, the specific use of acylphosphines provides a way to tune the electronic and steric properties of the catalyst. researchgate.netrsc.orgnih.govresearchgate.net The synthesis of these ligands using reagents like this compound allows for the creation of tailored catalytic systems for specific chemical transformations. chemicalbook.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Methoxy-4-cyanobenzaldehyde
3-Methoxy-4-methylbenzoic acid
Thionyl chloride
3-Methoxy-4-methylbenzamide
3-Methoxy-4-methylbenzonitrile
N-Bromosuccinimide (NBS)
3-Methoxy-4-dibromomethylbenzonitrile
Indium Tin Oxide (ITO)
Acylphosphine
Acyl(chloro)phosphine
Bis(acyl)phosphine

Theoretical and Computational Chemistry Studies of 3 Methoxy 4 Methylbenzoyl Chloride

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule like 3-Methoxy-4-methylbenzoyl chloride. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

From these calculations, a number of key electronic and structural properties can be elucidated. For instance, the optimized molecular geometry provides precise bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional shape. A critical aspect of understanding the reactivity of this compound is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Another powerful tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and a region of high positive potential around the carbonyl carbon, highlighting the primary sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis further refines this picture by examining the interactions between filled and vacant orbitals within the molecule. This can quantify the delocalization of electron density and the strength of various bonding and antibonding interactions, providing a more detailed understanding of the electronic effects of the methoxy (B1213986) and methyl substituents on the reactivity of the benzoyl chloride moiety.

Computed Property Description Significance for this compound
Optimized Molecular GeometryThe lowest energy arrangement of atoms in space.Provides foundational data on bond lengths, bond angles, and dihedral angles.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons; a higher energy suggests greater reactivity as a nucleophile.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons; a lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface.Visually identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) AnalysisA method to study charge transfer and bonding interactions.Quantifies the electronic influence of substituents and the nature of chemical bonds within the molecule.

Molecular Modeling and Simulation of Reaction Pathways

Beyond static electronic properties, molecular modeling and simulation techniques can be employed to investigate the dynamic processes of chemical reactions involving this compound. These methods are particularly useful for mapping out the energetic landscape of a reaction, identifying transition states, and calculating activation energies.

For a typical acylation reaction, where this compound reacts with a nucleophile, computational methods can model the entire reaction coordinate. This involves identifying the structure and energy of the reactants, the transition state, any intermediates, and the final products. The transition state is of particular interest as it represents the highest energy point along the reaction pathway, and its energy determines the reaction rate.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict how fast a reaction will proceed under given conditions. These simulations can also provide insights into the reaction mechanism, for example, by distinguishing between a concerted or stepwise process. In the context of Friedel-Crafts acylation, modeling could help to elucidate the role of the Lewis acid catalyst in activating the benzoyl chloride. nih.govkhanacademy.orgfrontiersin.org

Furthermore, molecular dynamics simulations can be used to study the behavior of this compound in different solvent environments. These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into solvation effects on reactivity and conformational preferences.

Simulation/Calculation Description Application to this compound
Transition State SearchA computational procedure to locate the highest energy point on a reaction pathway.Identifies the geometry and energy of the transition state for reactions such as acylation.
Activation Energy CalculationThe energy difference between the reactants and the transition state.Predicts the rate of a chemical reaction; a lower activation energy implies a faster reaction.
Reaction Coordinate MappingA plot of energy versus the progress of a reaction.Provides a detailed energetic profile of a reaction, including intermediates and transition states.
Molecular Dynamics SimulationA simulation of the physical movements of atoms and molecules.Investigates the influence of solvent and temperature on the conformation and reactivity of the molecule.

Future Directions and Emerging Research Opportunities

Development of Greener Synthetic Methodologies

The traditional synthesis of 3-Methoxy-4-methylbenzoyl chloride, like many acyl chlorides, often relies on reagents that are hazardous and generate significant chemical waste. A primary method involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.com While effective, these reagents are corrosive, and the reactions can produce toxic byproducts such as sulfur dioxide and hydrogen chloride gas. google.com

Future research is increasingly directed towards "greener" alternatives that align with the principles of sustainable chemistry. researchgate.net These methodologies aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. For acyl chloride synthesis, this includes exploring solid phosgene (B1210022) alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate), which is safer to handle and can be used under milder conditions. google.comgoogle.com Another promising avenue is the development of catalytic processes that can activate the carboxylic acid directly, minimizing the need for stoichiometric chlorinating agents. Research into solvent-free reaction conditions, or the use of more environmentally benign solvents like ionic liquids, could further enhance the sustainability of its production. researchgate.net

Current MethodGreener AlternativeAdvantages of Greener Alternative
Thionyl ChlorideTriphosgeneSafer to handle, milder reaction conditions, reduces toxic gas byproducts. google.comgoogle.com
Oxalyl ChlorideCatalytic ActivationReduces stoichiometric waste, potential for higher atom economy. researchgate.net
Traditional SolventsSolvent-free / Ionic LiquidsMinimizes volatile organic compound (VOC) emissions, reduces environmental impact. researchgate.net

Exploration of Novel Reaction Chemistries and Derivatization Strategies

As an acylating agent, this compound is primarily used to introduce the 3-methoxy-4-methylbenzoyl group into molecules, typically by reacting with alcohols and amines to form esters and amides, respectively. The methoxy (B1213986) and methyl substituents on the aromatic ring influence the electronic properties and steric hindrance of the acyl chloride, affecting its reactivity and the stability of its derivatives.

A significant area of emerging research is the use of benzoyl chloride and its derivatives as reagents for chemical derivatization in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) based metabolomics. nih.govchromatographyonline.com Benzoyl chloride (BzCl) derivatization targets a wide range of important metabolites, including primary and secondary amines, phenols, and thiols, improving their chromatographic retention and detection sensitivity. nih.gov Future work could focus on optimizing BzCl derivatization protocols specifically using this compound to leverage its unique substitution pattern for targeted analysis of specific metabolite classes.

Furthermore, there is an opportunity to explore its reactivity with a broader array of nucleophiles beyond simple amines and alcohols. Reactions with organometallic reagents, carbanions, and other carbon nucleophiles could lead to the synthesis of novel ketones and other complex molecular architectures that are not easily accessible through other synthetic routes.

Expansion into New Areas of Pharmaceutical and Agrochemical Applications

This compound is a key building block in the synthesis of established pharmaceutical compounds, most notably the tyrosine kinase inhibitor bosutinib, which is used in the treatment of chronic myeloid leukemia. This established role underscores its importance in medicinal chemistry.

Emerging research aims to expand its utility by using it as a scaffold to create new chemical entities with diverse biological activities. Preliminary studies on related compounds suggest that derivatives could possess antimicrobial or anti-inflammatory properties. The structural motif is ripe for exploration in the development of new therapeutic agents. For instance, derivatives of the related 4-methoxybenzoyl chloride have been investigated as potential anti-cancer agents. ganeshremedies.com This suggests a promising path for synthesizing and screening a library of novel amides, esters, and ketones derived from this compound against various cancer cell lines and microbial pathogens.

The agrochemical sector represents another potential area for expansion. The structural features of this compound could be incorporated into new classes of pesticides or herbicides. By systematically modifying the structure through derivatization, researchers can screen for compounds with high efficacy and selectivity, aiming to develop next-generation crop protection agents.

Application AreaCurrent StatusFuture Research Direction
Pharmaceuticals Precursor for Bosutinib. Synthesis of new derivatives for screening as anticancer, antimicrobial, and anti-inflammatory agents. ganeshremedies.com
Agrochemicals Limited/UnexploredDesign and synthesis of novel herbicides and pesticides.

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical structure of this compound makes it an interesting candidate for integration into advanced materials. Its ability to react with functional groups like hydroxyls and amines allows it to be chemically incorporated into polymer backbones or grafted onto surfaces.

Recent studies have begun to explore the use of similar aromatic compounds in the production of pigments and nanomaterials. The reactivity of this compound allows it to be integrated into polymer matrices or coatings, potentially enhancing properties such as thermal stability, UV resistance, or imparting specific color characteristics.

In nanotechnology, this compound could be used as a surface-modifying agent or a capping agent during the synthesis of nanoparticles. The aromatic ring and its substituents could influence the nanoparticles' dispersion, stability, and electronic properties. Future research could investigate the development of novel functional materials, such as:

Stimuli-responsive polymers: Where the ester or amide linkages formed from the benzoyl chloride could be designed to cleave under specific pH or enzymatic conditions.

Specialty optical materials: Where the chromophore of the 3-methoxy-4-methylbenzoyl group contributes to specific light absorption or emission properties.

Modified nanoparticles: For use in targeted drug delivery or catalysis, where the surface chemistry dictates interaction with biological systems or reactants.

This expansion into material science and nanotechnology represents a significant shift from its traditional role as a simple synthetic intermediate to a key component in the fabrication of high-performance, functional materials.

Q & A

Q. What are the recommended methods for synthesizing 3-Methoxy-4-methylbenzoyl chloride from its precursor compounds?

  • Methodological Answer : A common approach involves the reduction of a substituted benzoic acid derivative using thionyl chloride (SOCl₂) to form the acyl chloride. For example, 3-Methoxy-4-methylbenzoic acid can be refluxed with excess SOCl₂ under anhydrous conditions, followed by distillation to isolate the product. Critical considerations include:
  • Maintaining anhydrous conditions to prevent hydrolysis .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or IR spectroscopy to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .
  • Safety protocols for handling corrosive reagents (e.g., use of fume hoods, impervious gloves) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and hydrolysis .
  • Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
TechniqueKey Peaks/DataPurpose
IR ~1770–1810 cm⁻¹ (C=O stretch), ~600–800 cm⁻¹ (C–Cl stretch)Confirm acyl chloride functional group .
¹H NMR δ 2.3–2.5 ppm (methyl group), δ 3.8–4.0 ppm (methoxy group), aromatic protons between δ 6.8–7.5 ppmAssign substituent positions and purity .
Mass Spectrometry Molecular ion peak at m/z 184.62 (C₉H₉ClO₂)Verify molecular weight .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of this compound in nucleophilic acyl substitution reactions be resolved?

  • Methodological Answer : Contradictions in reactivity (e.g., unexpected side products or sluggish reactions) may arise from:
  • Steric hindrance : The methoxy and methyl groups at the 3- and 4-positions can slow nucleophilic attack. Computational modeling (DFT) can predict electrophilicity trends .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents. Kinetic studies under varied conditions are recommended .
  • Impurity interference : Trace moisture or residual acid can hydrolyze the acyl chloride. Use Karl Fischer titration to confirm anhydrous conditions .

Q. What strategies optimize the yield of this compound in Friedel-Crafts acylation reactions while minimizing side products?

  • Methodological Answer : Key optimization steps include:
  • Catalyst selection : Lewis acids like AlCl₃ are effective but must be used stoichiometrically. Alternative catalysts (e.g., FeCl₃) may reduce side reactions .
  • Temperature control : Maintain reaction temperatures below 0°C to suppress electrophilic aromatic substitution (EAS) at unintended positions .
  • Workup procedures : Quench the reaction with ice-cold water to precipitate the product and avoid over-hydrolysis .

Q. How does the electronic influence of the methoxy and methyl substituents affect the electrophilicity of the carbonyl carbon in this compound?

  • Methodological Answer :
  • Methoxy group (-OCH₃) : Electron-donating via resonance, which reduces electrophilicity at the carbonyl carbon. This can be quantified using Hammett σ constants (σₚ = -0.27 for -OCH₃) .
  • Methyl group (-CH₃) : Electron-donating via induction, further decreasing reactivity. Comparative studies with unsubstituted benzoyl chloride show slower reaction kinetics for the substituted derivative .
  • Experimental validation : Competitive kinetic studies with standardized nucleophiles (e.g., amines) under identical conditions can rank relative electrophilicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity assessment : Recrystallize the compound and re-analyze via HPLC or GC-MS to rule out impurities .
  • Crystallographic analysis : Single-crystal X-ray diffraction can resolve structural ambiguities and confirm substituent positions .
  • Literature cross-check : Compare data against high-authority databases (e.g., NIST Chemistry WebBook) rather than vendor catalogs .

Safety and Regulatory Compliance

Q. What are the key regulatory considerations for shipping this compound internationally?

  • Methodological Answer :
  • Classification : Classified under UN 3265 (Corrosive, Class 8), requiring Packing Group II compliance .
  • Documentation : Include Safety Data Sheets (SDS) with GHS hazard statements (e.g., H314: Causes severe skin burns) .
  • Labeling : Use corrosion-resistant containers with appropriate hazard pictograms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methoxy-4-methylbenzoyl chloride
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3-Methoxy-4-methylbenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.